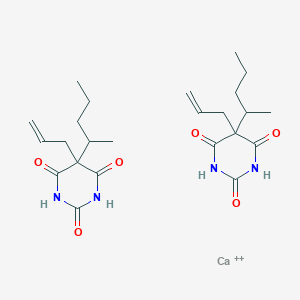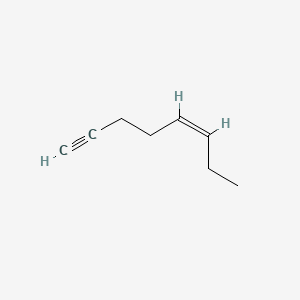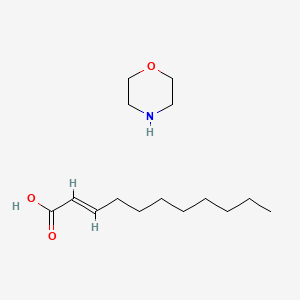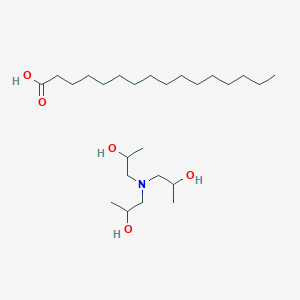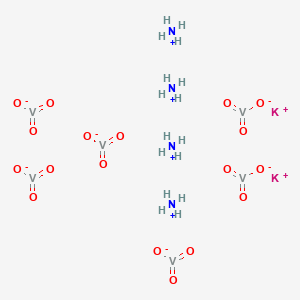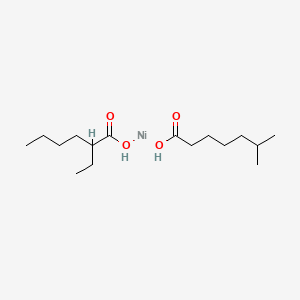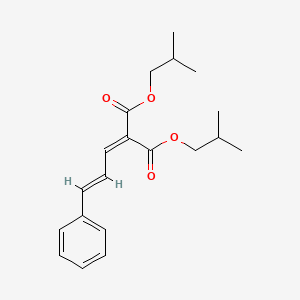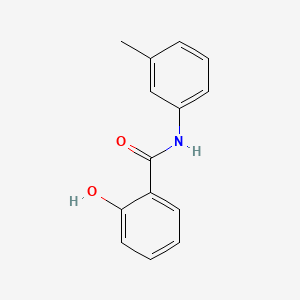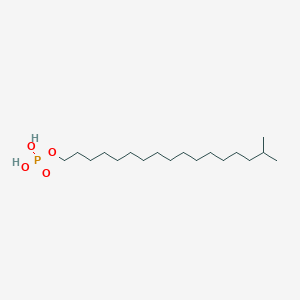
6-Amino-1-pyrenol
Übersicht
Beschreibung
6-Amino-1-pyrenol is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties. The compound features an amino group at the sixth position and a hydroxyl group at the first position on the pyrene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-pyrenol typically involves the nitration of pyrene followed by reduction and subsequent hydroxylation. One common method includes:
Nitration: Pyrene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 6-nitropyrene.
Reduction: The nitro group in 6-nitropyrene is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Hydroxylation: The resulting 6-aminopyrene undergoes hydroxylation at the first position using reagents like sodium hydroxide and hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-1-pyrenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 6-Amino-1-pyrenone.
Reduction: 6-Aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-pyrenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique photophysical properties.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6-Amino-1-pyrenol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups enable the compound to form hydrogen bonds and engage in π-π interactions with aromatic systems. The pathways involved often include:
Binding to enzymes: Modulating their activity by interacting with active sites.
Fluorescent properties: Acting as a probe by emitting light upon excitation, useful in imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxypyrene: Lacks the amino group, making it less versatile in certain reactions.
6-Nitro-1-pyrenol: Contains a nitro group instead of an amino group, altering its reactivity and applications.
6-Aminopyrene: Lacks the hydroxyl group, affecting its solubility and interaction with other molecules.
Uniqueness: 6-Amino-1-pyrenol’s combination of amino and hydroxyl groups provides a unique set of properties, including enhanced solubility, reactivity, and the ability to participate in a broader range of chemical reactions. This makes it particularly valuable in applications requiring specific interactions and modifications.
Eigenschaften
IUPAC Name |
6-aminopyren-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQOUBKUJHPDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169547 | |
| Record name | 1-Pyrenol, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-30-5 | |
| Record name | 1-Pyrenol, 6-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenol, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


